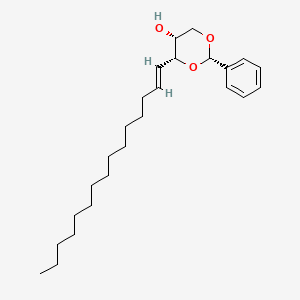![molecular formula C8H10N2O B1142499 Methanamine, N-[1-(3-pyridinyl)ethylidene]-, N-oxide (9CI) CAS No. 119908-57-5](/img/new.no-structure.jpg)
Methanamine, N-[1-(3-pyridinyl)ethylidene]-, N-oxide (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanamine, N-[1-(3-pyridinyl)ethylidene]-, N-oxide (9CI) is a chemical compound with the molecular formula C8H10N2O. It is an intermediate in the synthesis of various chemical products, including fungicides like Pyrisoxazole . This compound is characterized by its unique structure, which includes a pyridine ring and an N-oxide functional group.
Preparation Methods
The synthesis of Methanamine, N-[1-(3-pyridinyl)ethylidene]-, N-oxide (9CI) typically involves the reaction of methanamine with a pyridine derivative under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of solvents and catalysts to facilitate the reaction . Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Methanamine, N-[1-(3-pyridinyl)ethylidene]-, N-oxide (9CI) undergoes various types of chemical reactions, including:
Oxidation: The N-oxide functional group can participate in oxidation reactions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced under specific conditions to yield corresponding amines or other reduced products.
Substitution: The pyridine ring can undergo substitution reactions with various reagents, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methanamine, N-[1-(3-pyridinyl)ethylidene]-, N-oxide (9CI) has several scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research into the compound’s potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Mechanism of Action
The mechanism of action of Methanamine, N-[1-(3-pyridinyl)ethylidene]-, N-oxide (9CI) involves its interaction with specific molecular targets and pathways. The compound’s N-oxide functional group plays a crucial role in its reactivity and interactions. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Methanamine, N-[1-(3-pyridinyl)ethylidene]-, N-oxide (9CI) can be compared with other similar compounds, such as:
Methanamine, N-[1-(2-pyridinyl)ethylidene]-, N-oxide: This compound has a similar structure but with a different position of the pyridine ring, leading to different chemical and biological properties.
Other pyridine derivatives: Various pyridine derivatives with N-oxide functional groups can be compared based on their reactivity, stability, and applications.
The uniqueness of Methanamine, N-[1-(3-pyridinyl)ethylidene]-, N-oxide (9CI) lies in its specific structure and the resulting chemical and biological properties, making it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
119908-57-5 |
|---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.1778 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-](/img/structure/B1142424.png)




